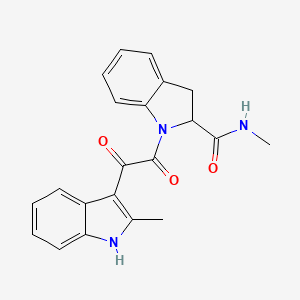
N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related indoline compounds involves intricate chemical reactions, highlighting the complexity of creating structurally novel polycyclic compounds. For instance, polycyclic sulfonyl indolines have been synthesized through FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions of N-(1H-indol-3-yl)methyl)propiolamides with NaHSO3 in an aqueous medium. These reactions are notable for forming one C-C bond and two C-S bonds in a single step, demonstrating the multifaceted approach needed to synthesize complex indoline derivatives (Lin Lu et al., 2019).
Molecular Structure Analysis
The molecular structure of indoline derivatives, such as N-methyl-1H-indole-2-carboxamide, has been determined using single crystal X-ray diffraction. This analysis revealed a planar structure with indole and N-methylcarboxamide groups, providing insight into the structural configurations that might be similar in N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide. The crystal structure elucidation aids in the complete assignment of 1H and 13C-NMR spectra, essential for understanding the compound's molecular geometry (Manríquez et al., 2009).
Chemical Reactions and Properties
Indole derivatives engage in various chemical reactions, such as [4 + 3]-annulation and unexpected carboxylate/amide migration, demonstrating the reactive versatility of the indole moiety. For example, 1-methylindole-3-carboxamides react with substituted propargyl alcohols to afford lactams through these processes, indicating the potential chemical reactivity of N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide in similar contexts (Karuppu Selvaraj et al., 2019).
Physical Properties Analysis
The physical properties of indoline derivatives, such as their solubility, melting point, and stability, are crucial for their application and handling. Studies on indoline-2-carboxylic acid derivatives revealed solvent-dependent amide bond isomerization, indicating the influence of environmental factors on the compound's physical state and reactivity (Matteo Pollastrini et al., 2021).
Chemical Properties Analysis
The chemical properties of indoline derivatives are influenced by their functional groups and structural configuration. For instance, the antimicrobial activity of certain indoline-carboxamide derivatives against various microbial strains underscores the importance of the indoline moiety and its modifications in determining chemical behavior and biological activity (M. Almutairi et al., 2018).
Applications De Recherche Scientifique
Crystal Structure and NMR Spectroscopy
N-methyl-1H-indole-2-carboxamide, a structurally related compound, has been isolated from marine fungus and its crystal structure determined through X-ray diffraction. This study provides insights into the molecular structure and has enabled a complete assignment of the 1H and 13C-NMR spectra, important for understanding related compounds like N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide (Manríquez et al., 2009).
Synthesis in Medicinal Chemistry
The synthesis process for a peptide-like amorphous compound containing an indole group, used in diabetes medication, shows the relevance of similar compounds in drug development. This manufacturing process demonstrates the feasibility of large-scale production, hinting at the potential of N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide in therapeutic applications (Y. Sawai et al., 2010).
Fluorescence Studies for Sensing Applications
A study on a coumarin-indole dyad related to the chemical structure of interest showed remarkable specificity for Li+ ions in an organo-aqueous medium. The compound's coordination with Li+ induces a 'turn-on' fluorescence response. This suggests potential applications of similar compounds in fluorescent probes and sensing technologies (S. Kumari et al., 2016).
Antimicrobial and Antioxidant Properties
Compounds with indole moieties have shown significant antimicrobial activities. This indicates potential for N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide in developing antimicrobial agents (A. R. Saundane & Kirankumar Nandibeoor Mathada, 2015).
Catalytic Synthesis and Antimicrobial Activity
The catalytic synthesis of compounds with indole moieties, focusing on eco-friendly pathways, also points to their application in synthesizing bio-active molecules with potential antimicrobial activities (N. Desai & Malay J. Bhatt, 2016).
Photophysical Properties for Potential Probes
The photophysical properties of indole derivatives were examined, revealing high fluorescence quantum yields and different solvent sensitivities. This suggests their use as fluorescent probes in diverse applications (G. Pereira et al., 2010).
Mécanisme D'action
Target of action
Compounds with an indole nucleus are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives have been found to induce cell apoptosis, arrest cells in certain phases of the cell cycle, or inhibit certain biochemical processes .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the polymerization of tubulin , which is a key process in cell division.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary greatly depending on the specific compound. Some indole derivatives have been found to have good bioavailability and are well distributed throughout the body .
Result of action
The result of the compound’s action can depend on its specific targets and mode of action. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Propriétés
IUPAC Name |
N-methyl-1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-12-18(14-8-4-5-9-15(14)23-12)19(25)21(27)24-16-10-6-3-7-13(16)11-17(24)20(26)22-2/h3-10,17,23H,11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQPETNVGJOPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
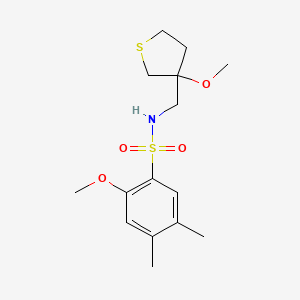
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
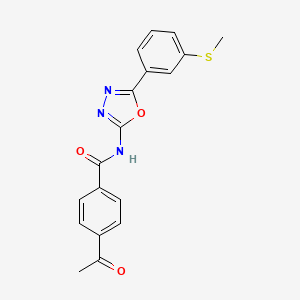
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)
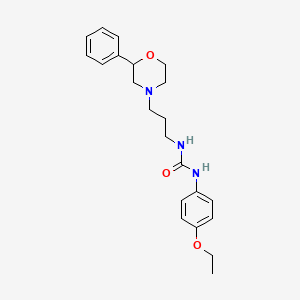
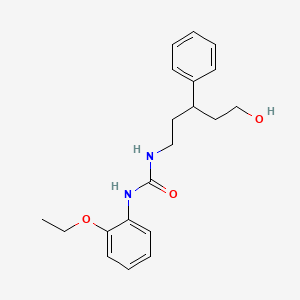
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)
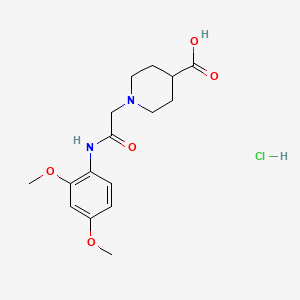
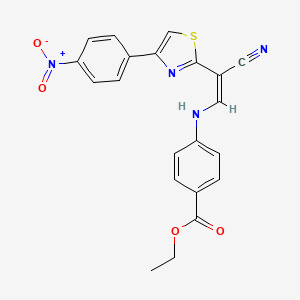

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)